molecular formula C9H14ClN3O2 B13569162 Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13569162
M. Wt: 231.68 g/mol
InChI Key: QHPNHZJBMNXVHY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with a suitable amino acid ester. One common method includes the use of methyl 2-amino-4-bromobutanoate as a starting material, which undergoes nucleophilic substitution with 4-chloro-5-methyl-1H-pyrazole under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate: Similar structure but lacks the methyl group on the pyrazole ring.

    Methyl 2-amino-4-(4-bromo-5-methyl-1H-pyrazol-1-yl)butanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-amino-4-(4-chloro-5-ethyl-1H-pyrazol-1-yl)butanoate: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group can affect the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-8(11)9(14)15-2/h5,8H,3-4,11H2,1-2H3

InChI Key

QHPNHZJBMNXVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(C(=O)OC)N)Cl

Origin of Product

United States

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